Dimethyl octadecylphosphonate
Overview
Description
Dimethyl octadecylphosphonate (DMOP) is an organic phosphate ester compound . It is a colorless to light yellow oily liquid with a strong pungent odor .
Synthesis Analysis
DMOP is generally prepared by reacting phosphoric acid and octadecyl dimethyl ester at a certain temperature . Other methods of synthesis involve the conjugate addition of hydrogen-phosphonates to different Michael acceptors .Molecular Structure Analysis
The molecular formula of DMOP is C20H43O3P . It contains total 66 bond(s); 23 non-H bond(s), 1 multiple bond(s), 19 rotatable bond(s), 1 double bond(s) and 1 phosphonate(s) (thio-) .Physical and Chemical Properties Analysis
DMOP has a high melting point and boiling point, with a certain degree of stability . It is insoluble in water, but soluble in many organic solvents such as ethanol, acetone and dimethylformamide . The molar mass of DMOP is 362.53 .Scientific Research Applications
1. Bonding Modes on Oxides
Research by Nie (2010) explored the bonding modes of octadecylphosphonic acid monolayers on oxides, particularly focusing on silicon versus aluminum. This study revealed differences in bonding on different oxides, which has implications for material science and surface chemistry applications. The use of time-of-flight secondary ion mass spectrometry (TOF-SIMS) was crucial in determining these bonding modes, which are critical for understanding and manipulating surface properties in various scientific applications (Nie, 2010).
2. Antitumour Activity
Hilgard et al. (1997) investigated D-21266, a derivative of hexadecylphosphocholine, which is structurally similar to dimethyl octadecylphosphonate. This study highlighted the potential antitumor effects of such compounds, showcasing their relevance in cancer research. The research found that D-21266 showed high antineoplastic potency without significant body weight loss at effective doses in animal models, indicating its potential as a cancer treatment agent (Hilgard et al., 1997).
3. Surface Chemistry of Nanocrystals
Owen et al. (2008) examined the surface chemistry of cadmium selenide nanocrystals, prepared using cadmium octadecylphosphonate. This study is significant for understanding the interaction of this compound-related compounds with nanocrystal surfaces, which is vital for the development of nanotechnology applications. The research provides insights into the surface ligands and their impact on nanocrystal properties (Owen et al., 2008).
4. Flame Retardancy in Battery Electrolytes
Xiang et al. (2007) investigated the use of Dimethyl methylphosphonate (DMMP), a compound related to this compound, as a flame retardant additive in lithium-ion battery electrolytes. This study is pertinent for improving the safety of lithium-ion batteries, indicating a broader application of phosphonate compounds in enhancing material safety and performance (Xiang et al., 2007).
Safety and Hazards
DMOP has a certain irritation, contact with skin and eyes may cause irritation . During use, appropriate protective measures should be taken, such as wearing protective glasses, respirators, etc . During storage and transportation, avoid exposure to fire or high temperature to prevent fire or explosion accidents .
Future Directions
DMOP is mainly used as a soil additive, which can improve the nutrient utilization efficiency of crops and increase crop yields . It can reduce the loss of nitrogen fertilizer and environmental pollution by improving the utilization effect of nitrogen fertilizer in the soil . DMOP can also be used to improve the growth quality of horticultural crops and enhance the resistance of plants to stress . It is recommended for its high thermal and oxidative stability and is effective at low dosage in automotive gear, transmission fluids and in industrial lubricants .
Mechanism of Action
Target of Action
Dimethyl octadecylphosphonate, also known as DURAPHOS® 100, is primarily used as an antiwear additive in oil and grease formulations . Its primary targets are the mechanical components that these lubricants are designed to protect. By interacting with these components, it reduces wear and tear, thereby extending the lifespan of the machinery.
Mode of Action
The compound works by creating a protective layer on the surfaces of mechanical components. This layer reduces friction, preventing direct contact between moving parts and thus minimizing wear . The compound’s high thermal and oxidative stability make it particularly effective in high-stress environments, such as automotive gears and industrial lubricants .
Pharmacokinetics
It’s worth noting that the compound is highly stable and resistant to degradation . This stability contributes to its effectiveness as a long-lasting antiwear additive.
Result of Action
The primary result of this compound’s action is a reduction in wear and tear on mechanical components. By reducing friction, it prevents damage to these components, leading to less frequent need for repairs or replacements . This can result in significant cost savings over the lifespan of the machinery.
Action Environment
This compound is effective in a variety of environments, including in both high and low temperatures . Its high thermal and oxidative stability allow it to maintain its protective properties even under harsh conditions . It’s worth noting that like all chemicals, its efficacy and stability can be influenced by environmental factors such as ph, presence of other chemicals, and physical conditions like pressure .
Biochemical Analysis
Biochemical Properties
Dimethyl octadecylphosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in oxidative stress responses, thereby reducing cellular damage caused by reactive oxygen species . Additionally, this compound interacts with lipid membranes, altering their fluidity and permeability, which can affect various cellular processes .
Cellular Effects
This compound has been shown to influence cell function in multiple ways. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, this compound can inhibit the activation of protein kinase C, a crucial enzyme in cell signaling, thereby affecting downstream signaling pathways . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular functions, including enzyme inhibition, activation, and alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit protective properties against oxidative stress . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of various metabolites that can be further processed or excreted . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as lipid solubility and membrane permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is primarily localized to lipid membranes and certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Properties
IUPAC Name |
1-dimethoxyphosphoryloctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYLHOQPWCQAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067087 | |
Record name | Dimethyl octadecylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25371-54-4 | |
Record name | Dimethyl octadecylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25371-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl octadecylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl octadecylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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